

Application Note: Synthesis of 3-Bromo-4-hydroxybenzoic Acid from p-Hydroxybenzoic Acid

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Compound of Interest

Compound Name: 3-Bromo-4-hydroxybenzoic acid

Cat. No.: B084375

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Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Bromo-4-hydroxybenzoic acid is a valuable intermediate in the synthesis of various pharmaceuticals and other bioactive molecules.^[1] It serves as a key building block in drug discovery and development. This application note provides a detailed protocol for the electrophilic bromination of p-hydroxybenzoic acid to yield **3-bromo-4-hydroxybenzoic acid**. The procedure outlined is based on established laboratory methods, offering a reproducible workflow for obtaining the desired product.^[2]

Reaction Scheme

The synthesis involves the direct bromination of p-hydroxybenzoic acid in glacial acetic acid. The hydroxyl group is an activating group, directing the electrophilic substitution to the ortho position.

Caption: Chemical reaction for the synthesis of **3-Bromo-4-hydroxybenzoic acid**.

Experimental Protocol

This protocol is adapted from a documented synthesis procedure.^[2]

3.1. Materials and Equipment

- Reagents:
 - p-Hydroxybenzoic acid
 - Bromine
 - Glacial acetic acid
 - Deionized water
- Equipment:
 - Round-bottom flask
 - Reflux condenser
 - Heating mantle with magnetic stirrer
 - Dropping funnel
 - Beaker (2 L)
 - Büchner funnel and filter flask
 - Standard laboratory glassware
 - Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves

3.2. Synthesis Procedure

- Dissolution: In a round-bottom flask, dissolve 50 g (0.37 mol) of p-hydroxybenzoic acid in 370 ml of glacial acetic acid by heating with stirring.[2]
- Bromine Addition: In a separate container, cautiously prepare a solution of 59 g (0.37 mol) of bromine in 60 ml of glacial acetic acid. Once the p-hydroxybenzoic acid solution is boiling, rapidly add the bromine solution using a dropping funnel.[2] Rapid addition to the boiling solution is recommended to prevent bumping.[2]

- Reflux: Heat the reaction mixture to reflux and maintain it for six hours with continuous stirring.[\[2\]](#)
- Precipitation: After the reflux period, allow the reaction mixture to cool to room temperature. Pour the cooled solution into two liters of cold water. A white precipitate of the crude product will form.[\[2\]](#)
- Isolation: Collect the white precipitate by suction filtration using a Büchner funnel.[\[2\]](#)

3.3. Purification

- Recrystallization: Transfer the filtered crude product to a beaker and recrystallize it from glacial acetic acid to yield the purified **3-bromo-4-hydroxybenzoic acid**.[\[2\]](#)
- Drying: Dry the purified white crystals, for example, in a vacuum oven at a moderate temperature.

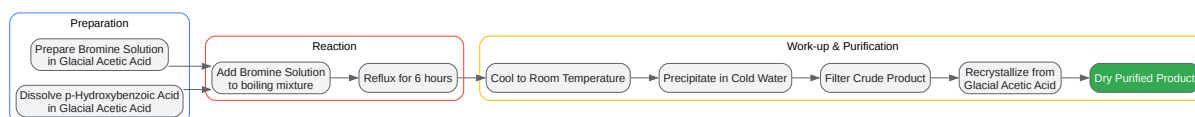
Data Presentation

The following table summarizes the quantitative data for the synthesis.

Parameter	Value	Reference/Comment
Reactants		
p-Hydroxybenzoic acid	50 g (0.37 mol)	Starting material[2]
Bromine (Br ₂)	59 g (0.37 mol)	Brominating agent[2]
Product		
3-Bromo-4-hydroxybenzoic acid	C ₇ H ₅ BrO ₃	Molecular Formula[1]
Molar Mass	217.02 g/mol	
Theoretical Yield	~80.29 g	Calculated based on 1:1 stoichiometry
Experimental Results		
Actual Yield (Purified)	55.2 g	Reported experimental result[2]
Calculated Yield	70.3%	Based on the reported actual yield[2]
Purity (Example)	>97.0%	Typical purity for commercially available product[3]

Visualizations

Experimental Workflow Diagram



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Caption: Workflow for the synthesis and purification of **3-Bromo-4-hydroxybenzoic acid**.

Safety Precautions

- Bromine: Highly toxic, corrosive, and a strong oxidizing agent. Handle only in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.
- Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage. Use in a fume hood and wear appropriate PPE.
- The reaction should be conducted with appropriate containment measures to handle potential spills and vapor release.

Conclusion

The described protocol provides a reliable method for the synthesis of **3-bromo-4-hydroxybenzoic acid** from p-hydroxybenzoic acid, achieving a good yield of 70.3%.^[2] The procedure is straightforward, utilizing common laboratory reagents and equipment. Careful handling of bromine and glacial acetic acid is essential for a safe and successful synthesis. The final product is a key intermediate for further applications in research and development.

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